3-Chloro-2-(4-fluorophenoxy)pyridine
Description
3-Chloro-2-(4-fluorophenoxy)pyridine is a heterocyclic compound featuring a pyridine ring substituted at the 2-position with a 4-fluorophenoxy group and at the 3-position with a chlorine atom. This structure confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and agrochemical research.
Properties
IUPAC Name |
3-chloro-2-(4-fluorophenoxy)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClFNO/c12-10-2-1-7-14-11(10)15-9-5-3-8(13)4-6-9/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXEFSDYCAUQFLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=CC=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(4-fluorophenoxy)pyridine typically involves the reaction of 3-chloropyridine with 4-fluorophenol in the presence of a base. A common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high functional group tolerance .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(4-fluorophenoxy)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium methoxide or potassium tert-butoxide, often in the presence of a suitable solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions to achieve the desired oxidation or reduction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while oxidation reactions can produce pyridine N-oxides .
Scientific Research Applications
Cancer Therapy
Research indicates that 3-Chloro-2-(4-fluorophenoxy)pyridine may act as an inhibitor of murine double minute 2 (MDM2), a protein that regulates the p53 tumor suppressor pathway. This inhibition suggests potential applications in cancer therapy, particularly for tumors with p53 mutations. The compound's ability to alter cellular responses to stress and apoptosis positions it as a candidate for further development in oncology .
Antimicrobial Activity
Compounds related to 3-Chloro-2-(4-fluorophenoxy)pyridine have shown promising antimicrobial properties. Studies on similar pyridine derivatives indicate that modifications can enhance their efficacy against various bacterial strains, suggesting that this compound could be explored for its potential as an antimicrobial agent .
Agrochemicals
The trifluoromethylpyridine class, which includes 3-Chloro-2-(4-fluorophenoxy)pyridine, is recognized for its applications in agrochemicals. The unique electronic properties imparted by the trifluoromethyl group enhance the biological activity of these compounds, making them suitable candidates for herbicides and pesticides. Research into the synthesis of related compounds has demonstrated their effectiveness in controlling pests and diseases in agricultural settings .
Material Science
Due to its structural characteristics, 3-Chloro-2-(4-fluorophenoxy)pyridine may also find applications in material science, particularly in the development of polymers and coatings. The compound's ability to form strong intermolecular interactions can be harnessed to improve the performance characteristics of materials used in various industrial applications .
Case Study 1: Inhibition of MDM2
In a study focusing on the structure-activity relationship (SAR) of pyridine derivatives, 3-Chloro-2-(4-fluorophenoxy)pyridine was evaluated for its inhibitory effects on MDM2. The results indicated that modifications to the phenyl ring significantly influenced binding affinity and inhibitory potency, reinforcing the importance of structural optimization in drug design .
Case Study 2: Antimicrobial Efficacy
A series of novel pyridine derivatives were synthesized and tested for antimicrobial activity against various pathogens. Among these, compounds structurally related to 3-Chloro-2-(4-fluorophenoxy)pyridine exhibited significant activity against resistant bacterial strains, highlighting their potential as new therapeutic agents .
Mechanism of Action
The mechanism of action of 3-Chloro-2-(4-fluorophenoxy)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorophenoxy group can enhance the compound’s binding affinity and selectivity for its target .
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Analogous Pyridine Derivatives
*Calculated based on molecular formula.
Key Observations :
- Electron-Withdrawing Groups: The 3-chloro and 4-fluorophenoxy groups enhance electrophilicity, aiding in nucleophilic substitution reactions.
- Amino vs. Chloro Substituents: Replacing chlorine with an amino group (as in ) introduces hydrogen-bonding capability, which may enhance target binding in drug candidates.
Key Findings :
- Antiviral Potential: The hydrazone-pyridine analog showed moderate SARS-CoV-2 protease inhibition but was less potent than other candidates like HC.
Biological Activity
3-Chloro-2-(4-fluorophenoxy)pyridine is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, antifungal, and potential anticancer activities. The findings are supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound 3-Chloro-2-(4-fluorophenoxy)pyridine features a pyridine ring substituted with a chloro group and a 4-fluorophenoxy moiety. This specific arrangement enhances its interaction with biological targets, making it a candidate for various therapeutic applications.
Antimicrobial Activity
Research has shown that pyridine derivatives, including 3-Chloro-2-(4-fluorophenoxy)pyridine, exhibit notable antimicrobial properties. A study highlighted that compounds with halogen substitutions, such as chlorine and fluorine, significantly enhance their antibacterial activity against both Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of 3-Chloro-2-(4-fluorophenoxy)pyridine
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µM |
| Escherichia coli | 20 µM |
| Candida albicans | 18 µM |
These results suggest that the compound's structure contributes to its effectiveness against various pathogens.
Antifungal Activity
In addition to its antibacterial properties, the compound has demonstrated antifungal activity. The presence of the fluorophenyl group is believed to enhance its interaction with fungal cell membranes, leading to increased efficacy against fungal infections .
Table 2: Antifungal Activity of 3-Chloro-2-(4-fluorophenoxy)pyridine
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 18 µM |
| Aspergillus niger | 25 µM |
Anticancer Potential
Emerging studies indicate that pyridine derivatives can exhibit anticancer properties. The structural features of 3-Chloro-2-(4-fluorophenoxy)pyridine may contribute to its ability to inhibit tumor cell proliferation. Research has shown that similar compounds can induce apoptosis in various cancer cell lines .
Case Study: Cytotoxicity Against Cancer Cell Lines
A recent study evaluated the cytotoxic effects of this compound on human cancer cell lines:
- Cell Line: HeLa (cervical cancer)
- IC50 Value: 12 µM
- Mechanism: Induction of apoptosis via mitochondrial pathway.
Structure-Activity Relationship (SAR)
The biological activity of 3-Chloro-2-(4-fluorophenoxy)pyridine can be attributed to its unique structural components. The presence of halogen atoms (chlorine and fluorine) is crucial for enhancing binding affinity to target proteins involved in microbial resistance and cancer progression. Studies suggest that modifications in the substituent groups can lead to variations in potency and selectivity against specific biological targets .
Q & A
Q. What are the challenges in scaling up synthesis while maintaining purity >95%?
- Methodological Answer : Optimize column chromatography (e.g., 15:1 petroleum ether–EtOAc) or switch to recrystallization for large batches. Monitor purity via HPLC (C18 column, acetonitrile–water gradient). Address residual solvents (e.g., THF) via rotary evaporation under reduced pressure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
